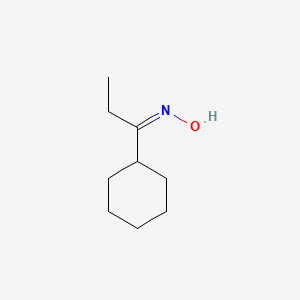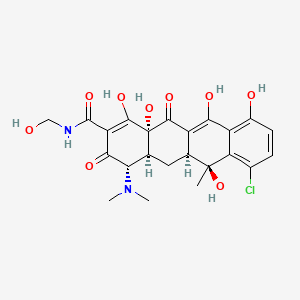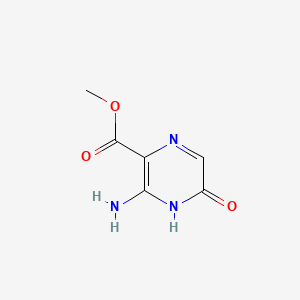
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of organic semiconductors and has been widely studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Mechanism Of Action
The mechanism of action of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene is not fully understood. However, it is believed that 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene acts as a charge carrier in organic semiconductors. It has been shown to have high electron affinity and low ionization potential, which makes it a suitable candidate for use in optoelectronic devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. Further research is needed to fully understand the effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in lab experiments is its high yield synthesis method. Additionally, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has shown promising results in optoelectronic devices, making it a suitable candidate for further research in this field. However, one of the limitations of using 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in lab experiments is its limited solubility in common solvents, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. One potential area of research is the development of more efficient synthesis methods for 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene and its potential use in optoelectronic devices. Further research is also needed to fully understand the biochemical and physiological effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene on living organisms. Finally, there is potential for research on the use of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in other applications, such as organic lasers and organic field-effect transistors.
Conclusion:
In conclusion, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has shown promising results in scientific research for its potential use in optoelectronic devices, such as OLEDs, OPVs, and OFETs. The high yield synthesis method and unique properties of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene make it a suitable candidate for further research in this field. However, further research is needed to fully understand the mechanism of action and potential applications of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene.
Synthesis Methods
The synthesis of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene involves the reaction of 1,2-difluoroethene with 1,2-dibromo-4-nitronaphthalene in the presence of a palladium catalyst. This reaction results in the formation of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene as a yellow powder with a high yield.
Scientific Research Applications
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in optoelectronic devices, such as OLEDs, OPVs, and OFETs. 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has also been studied for its potential use in organic lasers, where it has shown promising results. Additionally, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has been studied for its potential use in organic field-effect transistors, where it has shown high charge carrier mobility.
properties
IUPAC Name |
1-(1,2-difluoro-2-naphthalen-1-ylethenyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBCJARPPCORI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(C3=CC=CC4=CC=CC=C43)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721624 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene | |
CAS RN |
1423-70-7 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

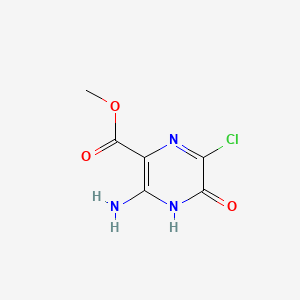
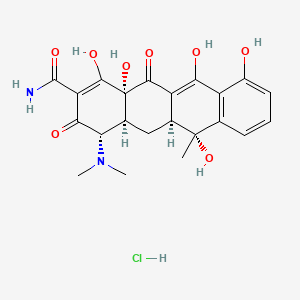
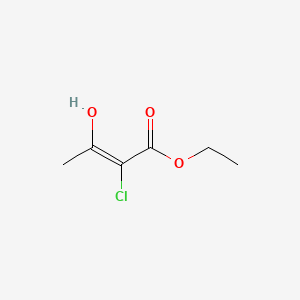
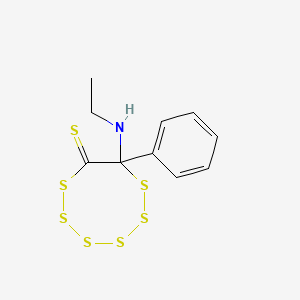
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)

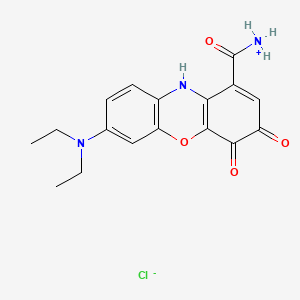
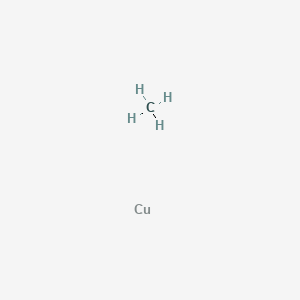
![1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one](/img/structure/B576337.png)

